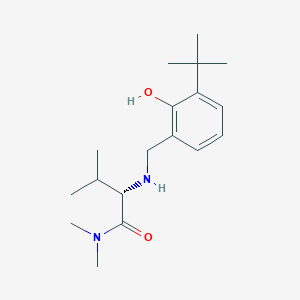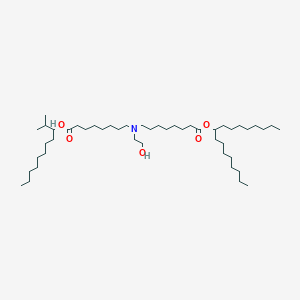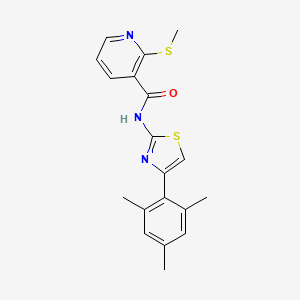![molecular formula C21H13F5N4O4 B13365228 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365228.png)
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a difluoromethoxyphenyl group, a trifluoromethylchromenyl group, and a triazole carboxamide moiety, which contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the difluoromethoxyphenyl intermediate: This can be achieved through selective fluorination of trichloromethoxybenzene using hydrogen fluoride, followed by nitration and reduction to obtain 4-(difluoromethoxy)aniline.
Synthesis of the trifluoromethylchromenyl intermediate:
Coupling of intermediates: The final step involves coupling the difluoromethoxyphenyl and trifluoromethylchromenyl intermediates with a triazole carboxamide moiety under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to scale up the synthesis efficiently.
化学反应分析
Types of Reactions
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may serve as a probe for investigating biological pathways and interactions due to its unique functional groups.
Industry: It can be utilized in the development of new materials with specific properties, such as improved stability or reactivity.
作用机制
The mechanism by which 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide exerts its effects involves interactions with molecular targets and pathways. The difluoromethoxy and trifluoromethyl groups can enhance binding affinity to specific receptors or enzymes, while the triazole carboxamide moiety may participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall activity and specificity.
相似化合物的比较
Similar Compounds
1-[4-(difluoromethoxy)phenyl]propan-1-amine: This compound shares the difluoromethoxyphenyl group but differs in the rest of its structure.
1-[4-(difluoromethoxy)phenyl]propan-1-one: Similar in having the difluoromethoxyphenyl group, but with a different functional group arrangement.
Uniqueness
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific applications and distinguishes it from other similar compounds.
属性
分子式 |
C21H13F5N4O4 |
|---|---|
分子量 |
480.3 g/mol |
IUPAC 名称 |
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C21H13F5N4O4/c1-10-27-18(29-30(10)12-3-5-13(6-4-12)33-20(22)23)19(32)28-11-2-7-14-15(21(24,25)26)9-17(31)34-16(14)8-11/h2-9,20H,1H3,(H,28,32) |
InChI 键 |
UAPXEUQRAUUOIN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-hydroxydibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13365145.png)

![11,15-Dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.1~2,8~.0~1,6~.0~2,14~.0~12,20~]icosa-8(20),9,11,18-tetraene-16-carbonitrile](/img/structure/B13365151.png)

![N-(2-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365156.png)
![4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13365157.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365165.png)




![6-(Biphenyl-4-yl)-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365203.png)
![N,N-dimethyl-3-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13365209.png)
![6-(1-Methyl-2-phenylvinyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365217.png)
